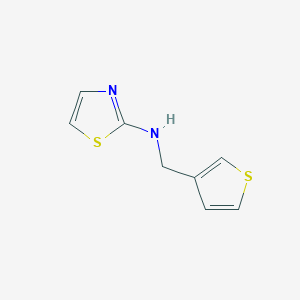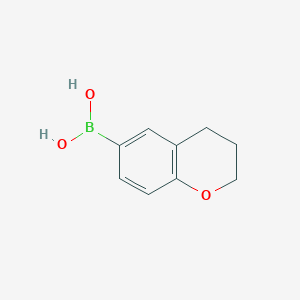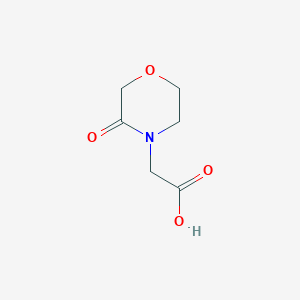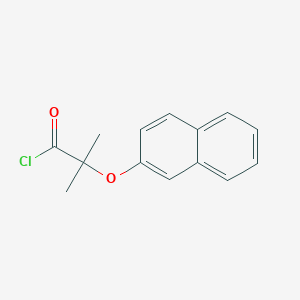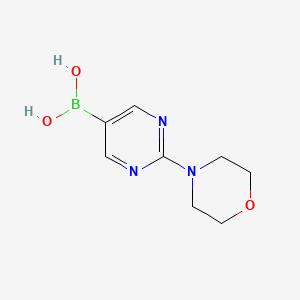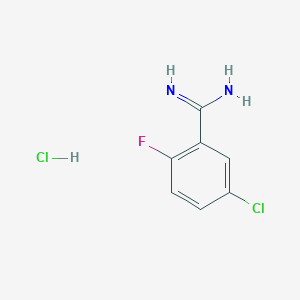
5-氯-2-氟苯甲酰胺盐酸盐
描述
5-Chloro-2-fluoro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H6ClFN2. It has a molecular weight of 172.59 . It is a yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-fluoro-benzamidine hydrochloride is1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
5-Chloro-2-fluoro-benzamidine hydrochloride is a yellow solid . It has a molecular weight of 172.59 and a molecular formula of C7H6ClFN2 . It is stored at temperatures between 0-5°C .科学研究应用
生物活性与化学合成
一系列化合物,包括与“5-氯-2-氟苯甲酰胺盐酸盐”相关的化合物,已被研究其对分枝杆菌、细菌和真菌菌株的生物活性,以及它们抑制叶绿体光合电子传递的能力。这些化合物表现出的活性与异烟肼、氟康唑、青霉素 G 或环丙沙星等标准药物相当或更高,突出了它们作为抗菌剂的潜力 (Imramovský et al., 2011)。
另一项研究调查了苯甲酰胺衍生物,包括与“5-氯-2-氟苯甲酰胺盐酸盐”在结构上相似的那些衍生物,在盐酸介质中对碳钢的缓蚀性能。这些化合物显示出显着的抑制效率,表明它们在工业过程中具有防止腐蚀的潜在应用 (Fouda et al., 2020)。
抗癌和抗肿瘤活性
- 苯甲酰胺衍生物,包括与“5-氯-2-氟苯甲酰胺盐酸盐”相关的衍生物,已被探索其抗肿瘤活性。其中一种化合物 MS-27-275 通过抑制组蛋白脱乙酰酶 (HDA) 对人类肿瘤表现出显着的体内抗肿瘤活性,提示了一种针对对传统抗肿瘤药物不敏感的癌症的新型化疗策略 (Saito et al., 1999)。
抗病毒活性
- 合成了基于苯甲酰胺的 5-氨基吡唑及其衍生物,并评估了它们对甲型流感病毒 (H5N1 亚型) 的活性。几种化合物显示出显着的抗病毒活性,表明此类化合物,包括与“5-氯-2-氟苯甲酰胺盐酸盐”相关的化合物,在治疗病毒感染中具有潜力 (Hebishy et al., 2020)。
安全和危害
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
作用机制
Target of Action
Benzamidine hydrochloride, a compound structurally similar to 5-chloro-2-fluoro-benzamidine hydrochloride, is known to inhibit trypsin, trypsin-like enzymes, and serine proteases . These enzymes play crucial roles in various biological processes, including digestion and blood clotting.
Mode of Action
Based on the known action of benzamidine hydrochloride, it can be inferred that 5-chloro-2-fluoro-benzamidine hydrochloride might interact with its targets (proteases) by binding to their active sites, thereby inhibiting their enzymatic activity .
生化分析
Biochemical Properties
5-Chloro-2-fluoro-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and trypsin-like enzymes, forming reversible complexes that inhibit their activity . This interaction is crucial for studying protease functions and developing protease inhibitors for therapeutic applications. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in proteomics research .
Cellular Effects
The effects of 5-Chloro-2-fluoro-benzamidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit protease activity, leading to altered signaling pathways that depend on protease-mediated cleavage of signaling molecules . This inhibition can result in changes in gene expression patterns and metabolic flux, affecting overall cellular function.
Molecular Mechanism
At the molecular level, 5-Chloro-2-fluoro-benzamidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of serine proteases, forming a reversible complex that inhibits enzyme activity . This binding prevents the protease from interacting with its natural substrates, thereby blocking downstream signaling events and altering cellular responses. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-fluoro-benzamidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-fluoro-benzamidine hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of protease activity, resulting in prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-fluoro-benzamidine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits protease activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect, beyond which toxicity increases.
Metabolic Pathways
5-Chloro-2-fluoro-benzamidine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through enzymatic reactions that modify its chemical structure, leading to the formation of metabolites . These metabolic processes can influence the compound’s activity and stability, affecting its overall efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of 5-Chloro-2-fluoro-benzamidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it may interact with intracellular proteins that facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-Chloro-2-fluoro-benzamidine hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins . This localization can affect its activity and function, as the compound’s inhibitory effects may be more pronounced in certain subcellular environments.
属性
IUPAC Name |
5-chloro-2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQAESKTXCBUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677413 | |
| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-52-7 | |
| Record name | Benzenecarboximidamide, 5-chloro-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


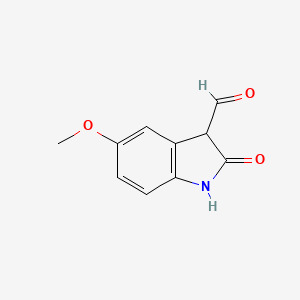
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)
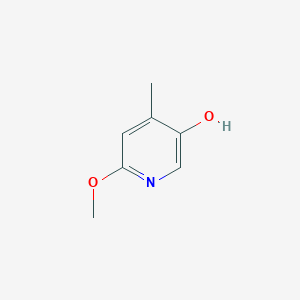
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)
![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
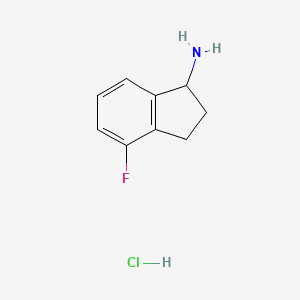
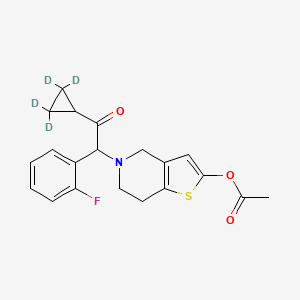
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)
